Disperse Red 74

Description

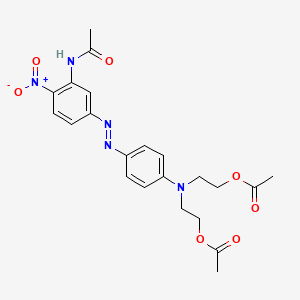

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBXXOAUHJZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61703-11-5 | |

| Record name | C.I. Disperse Red 74 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Disperse Red 74" chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 74 is a monoazo dye characterized by its brilliant yellow-red to purple-sauce color.[1][2][3] Primarily utilized in the textile industry, it is effective for dyeing polyester (B1180765) and its blended fabrics, as well as acetate (B1210297) and triacetate fibers, through high-temperature and high-pressure methods.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with relevant experimental protocols and a visualization of its synthesis pathway.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₂₂H₂₅N₅O₇.[1][2][4][5][6] It is classified as a single azo dye.[2] The physical and chemical characteristics of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Purple-sauce color powder, Dark reddish-brown powder | [1][2][3] |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [1][2][4][5][6] |

| Molecular Weight | 471.46 g/mol | [2][4][5][6] |

| CAS Number | 61703-11-5 | [1][2][5][6] |

| Boiling Point (Calculated) | 686.4 ± 55.0 °C at 760 mmHg | [7] |

| Density (Calculated) | 1.3 ± 0.1 g/cm³ | [7] |

| Flash Point (Calculated) | 368.9 ± 31.5 °C | [7] |

| Vapor Pressure (Calculated) | 0.0 ± 2.1 mmHg at 25°C | [7] |

| Index of Refraction (Calculated) | 1.592 | [7] |

Solubility and Spectral Properties

| Property | Value | Source(s) |

| Solubility | Soluble in ethanol (B145695) and acetone. Limited water solubility (≤0.1 g/L). | [1][2][3][5] |

| Maximum Absorption Wavelength (λmax) | 496 nm | [1] |

| LogP (Calculated) | 4.12 | [7] |

Experimental Protocols

Melting Point Determination (General Procedure)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, which is sealed at one end. The sample height in the tube should be approximately 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

UV-Vis Spectroscopy (General Procedure)

The maximum absorption wavelength (λmax) of this compound can be determined using a UV-Vis spectrophotometer.

-

Solution Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, such as ethanol or acetone, in a volumetric flask.

-

Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

-

Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (e.g., 300-700 nm).

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

-

Diazotization: 4-Nitrobenzenamine is treated with an acidic solution of sodium nitrite (B80452) at a low temperature (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. This coupling reaction yields the final this compound dye.

The workflow for the synthesis of this compound is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. jchemrev.com [jchemrev.com]

- 4. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. This compound | CAS#:61703-11-5 | Chemsrc [chemsrc.com]

- 6. 5 ways to identify the quality of disperse dyes [tianshengchem.com]

- 7. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

Disperse Red 74 (CAS 61703-11-5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for Disperse Red 74. It is important to note that while extensive data exists for the general class of disperse dyes, specific in-depth toxicological and mechanistic studies on this compound (CAS 61703-11-5) are limited in publicly accessible scientific literature. Therefore, some sections of this guide draw upon data from structurally related disperse azo dyes to provide context and potential research avenues. All information derived from external sources is appropriately cited.

Introduction

This compound, identified by the CAS number 61703-11-5, is a monoazo disperse dye.[1] These dyes are organic colorants with low water solubility, designed for dyeing hydrophobic fibers such as polyester, acetate, and nylon.[2] Their application typically involves high-temperature dispersion in an aqueous medium, allowing the dye molecules to penetrate and color the synthetic fibers.[2] While primarily used in the textile industry, the potential for human exposure through contact with dyed fabrics and environmental release has prompted interest in their biological and toxicological profiles. This guide synthesizes the available physicochemical data, manufacturing processes, and the limited toxicological information for this compound, alongside relevant data from related compounds to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in experimental settings and its potential environmental fate.

| Property | Value | Reference |

| CAS Number | 61703-11-5 | [3][4] |

| Molecular Formula | C22H25N5O7 | [5] |

| Molecular Weight | 471.46 g/mol | [1] |

| Appearance | Dark reddish-brown to purple powder | [5][6] |

| Solubility | Soluble in ethanol (B145695) and acetone; low water solubility | [5][6] |

| Maximum Absorption Wavelength (λmax) | 496 nm | [7] |

| Boiling Point | 686.4 ± 55.0 °C at 760 mmHg | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Flash Point | 368.9 ± 31.5 °C | [8] |

Manufacturing and Synthesis

The synthesis of this compound involves a multi-step chemical process. The primary manufacturing method is through diazotization and coupling reactions.[1]

A general workflow for the synthesis is as follows:

-

Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.[1]

-

Coupling: The resulting diazonium salt is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to form the final this compound molecule.[1]

A schematic representation of this synthesis workflow is provided below.

Toxicological Profile

Cytotoxicity and Genotoxicity

-

Disperse Red 1 , a structurally related azo dye, has been shown to induce cytotoxic and genotoxic effects in mouse germ cells in vivo, leading to increased frequency of sperm with abnormal morphology and decreased fertility.[9] It has also demonstrated mutagenic effects in human hepatoma cells (HepG2) and lymphocytes.[9]

-

In silico studies have suggested that some genotoxic azo dyes, including Disperse Red 1, can interact with DNA, primarily through minor groove binding.[10]

Skin Sensitization

-

Disperse dyes are recognized as important contact allergens in textiles.[11]

-

Studies using the Local Lymph Node Assay (LLNA) on other disperse dyes have been conducted to assess their skin sensitization potential. While no specific LLNA data for this compound was found, this assay is a standard method for evaluating the allergenic potential of such compounds.

Experimental Protocols

Detailed experimental protocols for toxicological testing of this compound are not published. However, standard methodologies used for other disperse dyes can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a disperse dye.

-

Cell Culture: Culture a relevant cell line (e.g., human keratinocytes HaCaT, or human liver cells HepG2) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (solvent only) and a positive control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, based on the toxicological profiles of other azo dyes, several pathways could be implicated in its potential biological effects. Azo dyes can be metabolized by azoreductases in the liver and gut microbiota, leading to the formation of aromatic amines, which are often implicated in toxicity. These metabolites can induce oxidative stress and DNA damage, potentially activating stress-response pathways.

The diagram below illustrates a hypothetical signaling pathway that could be initiated by exposure to a disperse azo dye and its metabolites.

Analytical Methods

The detection and quantification of this compound in various matrices are essential for exposure and environmental monitoring. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common analytical technique for disperse dyes.

| Analytical Method | Matrix | Sample Preparation | Detection | Reference |

| HPLC-UV/Vis | Textiles | Solvent extraction | UV/Vis Detector | [2] |

| LC-MS/MS | Environmental Samples | Solid-phase extraction | Mass Spectrometry | [2] |

Conclusion and Future Directions

This compound is a commercially relevant monoazo dye with a well-defined chemical structure and established manufacturing processes. However, there is a significant gap in the publicly available scientific literature regarding its specific toxicological profile and mechanism of action. While data from related disperse azo dyes suggest potential for cytotoxicity, genotoxicity, and skin sensitization, dedicated studies on this compound are necessary for a comprehensive risk assessment.

Future research should focus on:

-

In vitro and in vivo toxicological studies to determine the cytotoxic, genotoxic, and skin-sensitizing potential of pure this compound.

-

Mechanistic studies to identify the specific signaling pathways affected by this compound and its metabolites.

-

Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Development and validation of sensitive analytical methods for the detection of this compound and its metabolites in biological and environmental samples.

A deeper understanding of the biological effects of this compound is crucial for ensuring its safe use and for the development of potentially safer alternatives.

References

- 1. WO2022178704A1 - Method for decolorizing textiles - Google Patents [patents.google.com]

- 2. kalite.com [kalite.com]

- 3. sdc.org.uk [sdc.org.uk]

- 4. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. dokumen.pub [dokumen.pub]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening assessment - Canada.ca [canada.ca]

- 11. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-Wt coculture-based sensitization assay (LCSA) [openagrar.de]

"Disperse Red 74" molecular structure and formula C22H25N5O7

Chemical Formula: C₂₂H₂₅N₅O₇

Molecular Weight: 471.47 g/mol

C.I. Number: 113379

CAS Number: 61703-11-5[1]

This technical guide provides a comprehensive overview of the monoazo dye, Disperse Red 74. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and toxicological profile based on available data for this class of compounds.

Physicochemical Properties

This compound is a synthetic colorant characterized by its limited solubility in water and its affinity for hydrophobic fibers. A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [1][2][3] |

| Molecular Weight | 471.47 g/mol | [3] |

| Appearance | Dark reddish-brown to purple powder | [2] |

| Solubility | Soluble in ethanol (B145695) and acetone | [1][2] |

| Maximum Absorption Wavelength (λmax) | 496 nm | [2] |

Synthesis Protocol

The industrial synthesis of this compound is achieved through a well-established two-step azo coupling reaction. This process involves the diazotization of an aromatic amine followed by its reaction with a coupling component.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzenamine

-

3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Ice

Procedure:

-

Diazotization: 4-Nitrobenzenamine is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5°C using an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt of 4-nitrobenzenamine.

-

Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. The reaction mixture is maintained at a low temperature and slightly acidic pH to facilitate the electrophilic substitution reaction, resulting in the formation of the this compound dye molecule.

-

Isolation and Purification: The precipitated dye is isolated by filtration, washed with water to remove any unreacted starting materials and by-products, and then dried.

Figure 1. Synthesis workflow for this compound.

Application in Textile Industry

This compound is primarily used for dyeing polyester (B1180765) fibers and their blends. It exhibits good fastness properties, making it a commercially valuable colorant.

Dyeing Fastness Properties

| Fastness Test | Rating (on a scale of 1-5) |

| Light Fastness | 5 |

| Washing Fastness (Polyester) | 5 |

| Washing Fastness (Cotton) | 5 |

| Sublimation Fastness | 5 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4-5 |

Toxicological Profile and Relevance to Drug Development

Currently, there is a significant lack of publicly available data regarding the specific biological activity, mechanism of action, or potential therapeutic applications of this compound. The research focus for this compound has been predominantly within the dye and textile industry.

However, as an azo dye, this compound belongs to a chemical class that has been investigated for a range of pharmacological activities. Azo compounds have been explored for their potential as antimicrobial, antiviral, and anticancer agents. The azo bond can be cleaved by reductases, including those present in the gut microbiota and the liver, to release the constituent aromatic amines. The nature of these amines is a key determinant of the compound's biological effects and toxicity.

General Toxicological Concerns for Azo Dyes:

-

Mutagenicity and Genotoxicity: Some azo dyes have been shown to be mutagenic, often due to the genotoxic nature of the aromatic amines released upon metabolic reduction.

-

Carcinogenicity: Certain aromatic amines are known carcinogens, raising concerns about the long-term safety of some azo dyes.

-

Skin Sensitization: Disperse dyes, in general, are a known cause of allergic contact dermatitis.

Given the absence of specific pharmacological data for this compound, any consideration for its use in a drug development context would necessitate a comprehensive toxicological evaluation. The logical workflow for such an investigation is outlined below.

References

Synthesis of "Disperse Red 74" from 4-Nitrobenzenamine diazo

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the monoazo dye, Disperse Red 74, through the diazotization of 4-nitrobenzenamine and subsequent coupling with a synthesized aromatic amine. This document provides detailed experimental protocols, data summaries, and visual representations of the chemical pathways and workflows.

Overview of this compound

This compound is a brilliant yellow-red disperse dye belonging to the single azo class of compounds. It is primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics. Understanding its synthesis is crucial for researchers involved in dye chemistry, materials science, and potentially for the development of related chromophoric structures in other fields.

Chemical Properties

A summary of the key chemical properties of the starting material and the final product is presented in Table 1.

| Property | 4-Nitrobenzenamine | This compound |

| Molecular Formula | C₆H₆N₂O₂[1][2][3][4] | C₂₂H₂₅N₅O₇[5][6] |

| Molecular Weight | 138.12 g/mol [1] | 471.46 g/mol [5][6] |

| CAS Number | 100-01-6[1] | 61703-11-5[5][6] |

| Appearance | Yellow or brown powder[1] | Dark reddish-brown to purple powder[5][6] |

| Solubility | Soluble in ethanol (B145695); slightly soluble in water. | Soluble in ethanol and acetone.[5][6] |

| Melting Point | 146-149 °C[1][3] | Not readily available |

| Boiling Point | 332 °C[1] | Not readily available |

| UV-Vis (λmax) | Not applicable | 496 nm[6] |

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the diazotization of 4-nitrobenzenamine to form a diazonium salt. The second step is the azo coupling of this diazonium salt with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.

References

- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [chembk.com]

- 4. CN102942800A - Method for preparing disperse red - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Spectroscopic Data and Analysis of Disperse Red 74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the monoazo dye, Disperse Red 74 (C.I. 113379). The information is tailored for researchers and professionals in drug development and related scientific fields, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical Structure and Identification

This compound is chemically identified as N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(E)-(4-nitrophenyl)diazenyl]phenyl]acetamide.[1] Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₂H₂₅N₅O₇ |

| Molecular Weight | 471.46 g/mol |

| CAS Number | 61703-11-5 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a chromophore-containing molecule like this compound. The extended π-system of the azo linkage and aromatic rings gives rise to strong absorption in the visible region, which is responsible for its color.

UV-Vis Spectroscopic Data

The maximum absorption wavelength (λmax) for this compound has been reported in the visible range.

| Parameter | Value | Solvent |

| λmax | 496 nm | Acetone |

Experimental Protocol for UV-Vis Spectroscopy

A generalized protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like this compound is as follows:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) at a concentration of approximately 1 mg/mL. Disperse dyes often have low water solubility, necessitating the use of organic solvents.

-

From the stock solution, prepare a dilute solution (e.g., 5-10 µg/mL) in the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range for scanning, typically from 200 to 800 nm, to capture both UV and visible absorptions.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the dilute sample solution before filling it for measurement.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | d | 2H | Aromatic protons ortho to the nitro group |

| ~7.9 | d | 2H | Aromatic protons meta to the nitro group |

| ~7.8 | d | 1H | Aromatic proton on the central ring |

| ~7.5 | dd | 1H | Aromatic proton on the central ring |

| ~7.2 | d | 1H | Aromatic proton on the central ring |

| ~4.3 | t | 4H | -N-CH₂-CH₂-O- |

| ~3.8 | t | 4H | -N-CH₂-CH₂-O- |

| ~2.2 | s | 3H | -NH-CO-CH₃ |

| ~2.0 | s | 6H | -O-CO-CH₃ |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbons of acetate (B1210297) groups |

| ~168 | Carbonyl carbon of acetamido group |

| ~150 | Aromatic carbon attached to the azo group |

| ~148 | Aromatic carbon attached to the nitro group |

| ~145 | Aromatic carbon attached to the N,N-bis(2-acetoxyethyl)amino group |

| ~142 | Aromatic carbon attached to the acetamido group |

| ~129 | Aromatic carbons |

| ~125 | Aromatic carbons |

| ~123 | Aromatic carbons |

| ~118 | Aromatic carbons |

| ~61 | Methylene carbons (-O-CH₂-) |

| ~49 | Methylene carbons (-N-CH₂-) |

| ~24 | Methyl carbon of acetamido group |

| ~21 | Methyl carbons of acetate groups |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is outlined below:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the dye.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the deuterated solvent signal.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry Data

| m/z | Interpretation |

| 472.18 | [M+H]⁺ (Molecular ion with proton) |

| 494.16 | [M+Na]⁺ (Sodium adduct) |

| 429.17 | [M+H - CH₂CO]⁺ (Loss of a ketene (B1206846) group) |

| 387.16 | [M+H - 2(CH₂CO)]⁺ (Loss of two ketene groups) |

| 327.14 | [M+H - 2(CH₃COOH)]⁺ (Loss of two acetic acid molecules) |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of this compound:

-

Sample Preparation:

-

Prepare a dilute solution of the dye (e.g., 10-100 µg/mL) in a solvent compatible with the ionization technique, such as methanol (B129727) or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for a polar molecule like this compound.

-

The analysis can be performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features of the molecule.

-

Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound like this compound is depicted in the following diagram.

References

Disperse Red 74: A Technical Overview of its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Disperse Red 74, a monoazo dye. The primary focus of this document is its maximum absorption wavelength (λmax), a critical parameter for many of its applications. This guide also details the standard experimental protocol for determining this value and presents a logical workflow for its characterization.

Core Properties of this compound

This compound is a synthetic organic colorant belonging to the disperse class of dyes. These dyes are characterized by their low solubility in water and are primarily used for dyeing hydrophobic fibers such as polyester.

| Property | Value | Source |

| Maximum Absorption Wavelength (λmax) | 496 nm | [1][2] |

| Molecular Formula | C22H25N5O7 | [1] |

| Molar Mass | 471.4632 g/mol | [1] |

| Appearance | Purple-sauce colored powder | [1] |

| Solubility | Soluble in ethanol (B145695) and acetone | [1][2] |

| Dye Class | Monoazo | [2][3] |

Experimental Protocol: Determination of Maximum Absorption Wavelength (λmax)

The maximum absorption wavelength of this compound is determined using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample.

Objective: To determine the wavelength at which this compound exhibits maximum absorbance in a given solvent.

Materials and Equipment:

-

This compound

-

Ethanol (or another suitable solvent like acetone)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range for scanning (e.g., from 300 nm to 700 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer to calibrate the instrument and zero the absorbance.

-

Sample Measurement:

-

Rinse a second quartz cuvette with one of the working solutions of this compound and then fill it with the same solution.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

-

Data Acquisition:

-

Initiate the scan. The spectrophotometer will measure the absorbance of the sample across the specified wavelength range.

-

The resulting spectrum will show a peak at the wavelength of maximum absorption (λmax).

-

-

Analysis: Identify the wavelength corresponding to the highest absorbance value on the spectrum. This is the λmax for this compound in the chosen solvent. For this compound, this peak is expected at approximately 496 nm.[1][2]

Workflow for Spectral Characterization of this compound

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a disperse dye such as this compound.

Caption: A flowchart outlining the key stages from synthesis to the application testing of this compound.

References

A Technical Guide to the Solubility of Disperse Red 74 in Ethanol and Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 74 in two common organic solvents, ethanol (B145695) and acetone (B3395972). While qualitative data confirms its solubility, this document also outlines a detailed experimental protocol for the quantitative determination of its solubility, addressing a notable gap in currently available public literature.

Core Topic: Solubility of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C22H25N5O7[1][3][4] |

| Molecular Weight | 471.46 g/mol [1][4] |

| Appearance | Purple-brown powder[1][3] |

| CAS Registry Number | 61703-11-5[1][4] |

| Maximum Absorption Wavelength (λmax) | 496 nm[3] |

| Qualitative Solubility | |

| Ethanol | Soluble[1][3] |

| Acetone | Soluble[1][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in ethanol and acetone. This protocol is based on the widely used spectrophotometric method for determining the solubility of colored compounds.

Objective: To quantify the solubility of this compound in ethanol and acetone at a controlled temperature.

Materials:

-

This compound

-

Ethanol (analytical grade)

-

Acetone (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Shaking incubator or water bath

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent (ethanol or acetone) to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using the most concentrated standard solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the λmax of this compound in the specific solvent.

-

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the R² value.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a 0.45 µm syringe filter.

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution and then multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Workflow and Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

"Disperse Red 74" as a mono azo, high-temperature dye

An In-depth Examination of a High-Temperature Monoazo Dye for Advanced Applications

This technical guide provides a comprehensive overview of Disperse Red 74 (C.I. 113379), a monoazo dye valued for its performance in high-temperature dyeing applications, particularly for polyester (B1180765) and its blended fabrics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, dyeing protocols, and toxicological profile.

Core Properties and Specifications

This compound is a synthetic organic colorant characterized by a single azo bond (-N=N-) as its chromophore. Its chemical structure and properties make it particularly suitable for dyeing hydrophobic fibers at elevated temperatures.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅N₅O₇ | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| CAS Number | 61703-11-5 | [1] |

| Appearance | Dark reddish-brown to purple powder | [1] |

| Maximum Absorption Wavelength (λmax) | 496 nm | [2] |

| Solubility | Soluble in ethanol (B145695) and acetone | [1] |

Fastness Properties on Polyester

The performance of a dye is critically assessed by its fastness to various environmental and processing factors. Table 2 outlines the typical fastness ratings for this compound on polyester fabric.

| Fastness Property | ISO Standard | Rating |

| Light Fastness | ISO 105-B02 | 5-6 |

| Washing Fastness | ISO 105-C03 | 5 |

| Sublimation Fastness | ISO 105-P01 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

| Perspiration Fastness | ISO 105-E04 | 5 |

| Ironing Fastness | ISO 105-X11 | 5-6 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in high-temperature dyeing of polyester, compiled from established chemical and textile processing literature.

Laboratory-Scale Synthesis of this compound

The synthesis of this compound involves a diazotization and coupling reaction.[1] The general manufacturing method involves the diazotization of 4-nitrobenzenamine and its subsequent coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1] A representative laboratory-scale protocol is detailed below.

Materials:

-

4-Nitrobenzenamine

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine (coupling component)

-

Ice

-

Sodium acetate (B1210297)

-

Filter paper

-

Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of 4-nitrobenzenamine in a solution of hydrochloric acid and water, cooled to 0-5°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve the coupling component, 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, in a suitable solvent (e.g., acetic acid or ethanol) and cool to 0-5°C.

-

Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.

-

Continue stirring for 2-4 hours until the coupling is complete, which is indicated by the absence of the diazonium salt.

-

-

Isolation and Purification:

-

Filter the resulting precipitate (this compound) using vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted starting materials and salts.

-

Dry the purified dye in a vacuum oven at 60-70°C.

-

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric using this compound.[3][4]

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Levelling agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite (reducing agent for clearing)

-

Sodium hydroxide

-

High-temperature, high-pressure dyeing apparatus

-

Beakers, magnetic stirrer

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye stock solution by pasting the required amount of this compound (e.g., 1% on weight of fabric for a medium shade) with an equal amount of a dispersing agent and a small amount of warm water.

-

Add the dye paste to the main dye bath containing water at a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

-

Add a levelling agent (e.g., 1 g/L) to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

-

-

Dyeing Process:

-

Reduction Clearing:

-

Drain the dye bath and rinse the fabric with warm water.

-

Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

Treat the dyed fabric in the clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot water and then cold water.

-

-

Drying:

-

Dry the dyed fabric in an oven or a stenter at 100-120°C.

-

Toxicological Profile and Metabolic Pathways

The relevance of this compound and other azo dyes to drug development professionals lies primarily in their toxicological properties and metabolic fate in biological systems.

Genotoxicity and Cytotoxicity

While specific toxicological data for this compound is limited, studies on structurally similar azo dyes, such as Disperse Red 1, have demonstrated cytotoxic and genotoxic effects.[6] These effects are often attributed to the metabolic reduction of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[7] Animal studies with Disperse Red 1 have shown an increased frequency of sperm with abnormal morphology and DNA damage in testis cells.[6] In vitro studies on other azo dyes have indicated that their reduction products can induce oxidative genotoxicity.[8][9]

Metabolic Activation and Cellular Response

The metabolism of azo dyes is a critical factor in their toxicity. Human intestinal microbiota and, to a lesser extent, skin microbiota possess azoreductase enzymes capable of cleaving the azo bond.[7][10] This reductive metabolism is considered a key activation step, as the resulting aromatic amines can be further metabolized by host enzymes into reactive electrophilic species that can form adducts with DNA.[11][12]

The interaction of azo dye metabolites with DNA can trigger a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.[13] Furthermore, exposure to azo dyes has been linked to oxidative stress, characterized by an increase in reactive oxygen species (ROS) and the activation of antioxidant response pathways, such as the Nrf2 signaling pathway.[14] Chronic exposure to azo dyes in occupational settings has been associated with an elevation of oxidative stress markers.[14] Some studies suggest that the carcinogenic and proliferative effects of azo dyes may be mediated through key signaling pathways such as MAPK and PI3K-AKT.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways related to this compound.

Caption: Synthesis pathway of this compound.

Caption: High-temperature dyeing workflow for polyester.

Caption: Potential toxicity pathway of azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Low Price Low Quinoline Content this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 3. autumnchem.com [autumnchem.com]

- 4. textilelearner.net [textilelearner.net]

- 5. arpnjournals.org [arpnjournals.org]

- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 12. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

Disperse Red 74: A Comprehensive Technical Review of its Synthesis and Applications

Introduction

Disperse Red 74, identified by the Colour Index number 113379 and CAS number 61703-11-5, is a monoazo dye recognized for its brilliant yellow-red hue.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application from a fine aqueous dispersion to dye hydrophobic fibers.[2] Its primary industrial application is in the dyeing and printing of synthetic textiles, most notably polyester (B1180765) and its blends, where it is valued for its high-temperature performance and good fastness properties.[3][4] This technical guide provides an in-depth literature review of the synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in the chemical and textile industries. While the audience scope includes drug development professionals, it is important to note that extensive literature searches did not yield any evidence of this compound's use in pharmaceutical development or its interaction with biological signaling pathways. Its relevance is firmly established within the realm of industrial colorants.

Physicochemical and Fastness Properties

This compound is a dark reddish-brown powder with a purple cast.[5] It is soluble in organic solvents such as ethanol (B145695) and acetone.[5] Key physicochemical properties are summarized in Table 1. The dye's color is stable in the presence of copper and iron ions during the dyeing process, a desirable characteristic for achieving consistent shades.[5] However, it is sensitive to alkaline conditions, necessitating careful pH control during application.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CAS Number | 61703-11-5 | [1] |

| Molecular Formula | C22H25N5O7 | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| Appearance | Dark reddish-brown powder | [5] |

| Maximum Absorption Wavelength (λmax) | ~496 nm | [6] |

| Solubility | Soluble in ethanol and acetone | [5] |

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors. This compound generally exhibits good to excellent fastness ratings, particularly for washing and sublimation, making it suitable for textiles that require durability.[2][4] The fastness ratings according to ISO standards are presented in Table 2.

Table 2: Fastness Properties of this compound on Polyester

| Fastness Test | ISO Standard | Rating (1-5, 5=Excellent) | Reference |

| Light Fastness | ISO 105-B02 | 5 | [2] |

| Washing Fastness | ISO 105-C06 | 5 | [2] |

| Sublimation Fastness | ISO 105-P01 | 5 | [2] |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | [2] |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 | [2] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the production of a vast array of colorants. The process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[1]

Reaction Pathway

The synthesis of this compound proceeds as follows:

-

Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (also known as p-nitroaniline) is treated with sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The diazonium salt is then reacted with the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, to form the final this compound molecule.[1]

Experimental Protocol for Synthesis

The following is a representative industrial-scale synthesis protocol for this compound.

Part 1: Preparation of the Coupling Component (Illustrative)

The synthesis of the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, is a multi-step process. An illustrative procedure involves the following key transformations:

-

Acylation of m-Phenylenediamine (B132917): m-Phenylenediamine is acylated to protect one of the amino groups. For example, 38.6 kg of 98% m-phenylenediamine is dissolved in 236 kg of water at 60-65 °C. After cooling to 28 °C, 47 kg of 30% hydrochloric acid is added, followed by the addition of acetic anhydride (B1165640) at 28-32 °C.[7]

-

Ethoxylation: The acylated intermediate is then reacted with ethylene (B1197577) oxide. The acylated product is mixed with water and heated to 70-75 °C, followed by the introduction of approximately 50 kg of ethylene oxide.[7]

-

Esterification: The resulting diol is esterified with acetic anhydride. After concentrating the product from the previous step, 17.05 kg of 98% acetic acid is added, and the mixture is heated. Then, 125.5 kg of 98% acetic anhydride is slowly added at 80-90 °C. The reaction is completed by heating at 95-100 °C for 3 hours to yield the final coupling component.[7]

Part 2: Diazotization and Coupling

-

Diazotization: 32.2 kg of 93% p-nitroaniline is diazotized at 0-5 °C using 79 kg of 30% hydrochloric acid and 17.4 kg of 93% sodium nitrite.[7]

-

Coupling: The prepared diazonium salt solution is then coupled with the synthesized coupling component at 15-20 °C for 4-5 hours.[7]

-

Isolation: The resulting this compound dye is isolated by filtration, followed by grinding and drying to yield the final product.[7]

Applications in Textile Dyeing

This compound is primarily used for dyeing polyester fibers and their blends with other fibers like cotton.[8] Due to the crystalline and hydrophobic nature of polyester, the dyeing process requires high energy to facilitate the diffusion of the dye molecules into the fiber structure. The most common method for applying this compound is the high-temperature, high-pressure (HTHP) exhaust dyeing method.[3][6]

High-Temperature, High-Pressure (HTHP) Dyeing Protocol for Polyester

This method is typically carried out in a sealed dyeing machine (autoclave) to achieve temperatures above the boiling point of water.

1. Pre-treatment of Fabric: Before dyeing, the polyester fabric is thoroughly cleaned (scoured) to remove any impurities, oils, and sizes that could interfere with dye uptake. This is typically done with a non-ionic detergent and an alkaline solution.

2. Dyebath Preparation: A dyebath is prepared with the following components:

-

This compound: The required amount of dye is first pasted with a small amount of a dispersing agent to ensure it is finely and evenly dispersed in the water.

-

Dispersing Agent: A surfactant that keeps the dye particles from agglomerating in the dyebath.

-

pH Control: The pH of the dyebath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[9] This is the optimal pH range for the stability of most disperse dyes and for polyester dyeing.

-

Water: Softened or deionized water is used to prevent interference from hard water ions.

3. Dyeing Cycle:

-

The polyester fabric is loaded into the dyeing machine.

-

The prepared dyebath is added, and the machine is sealed.

-

The temperature is gradually raised to 60 °C and held for a short period to allow for even initial dye absorption.

-

The temperature is then raised to 130 °C at a controlled rate (e.g., 1.5-2 °C/minute) to ensure level dyeing.[3][6]

-

Dyeing is continued at 130 °C for 30-60 minutes, depending on the desired depth of shade.[6]

-

After the dyeing phase, the dyebath is slowly cooled to about 70-80 °C before draining. Rapid cooling can cause the fabric to crease.

4. After-treatment (Reduction Clearing): To improve the wash and rubbing fastness, a reduction clearing process is performed to remove any dye particles adhering to the fiber surface.

-

The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (a reducing agent) and sodium hydroxide (B78521) at 70-80 °C for 15-20 minutes.[3]

-

The fabric is then thoroughly rinsed with hot and cold water and neutralized with a mild acid if necessary.

-

Finally, the fabric is dried.

Environmental and Toxicological Considerations

The environmental impact of synthetic dyes is a significant concern for the textile industry. Azo dyes, in particular, have been scrutinized due to the potential for the reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens. The manufacturing process of this compound involves 4-nitrobenzenamine, an aromatic amine.

From a human health perspective, some disperse dyes are known to be skin sensitizers, and their presence in textiles can lead to contact dermatitis in sensitive individuals.

This compound is a commercially important monoazo dye with well-established synthesis and application methodologies. Its primary utility lies in the coloration of polyester and its blends, where it provides a vibrant red shade with good fastness properties, particularly when applied using the high-temperature, high-pressure dyeing method. The synthesis of this compound follows a conventional diazotization and coupling pathway. While effective as a colorant, the environmental and toxicological aspects of this compound, as with many synthetic dyes, warrant consideration. Further research into its specific ecotoxicity and the development of more sustainable dyeing practices are areas of ongoing importance for the textile industry. This technical guide has provided a comprehensive overview of the current knowledge on this compound, offering valuable insights for professionals in the field.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 3. echemi.com [echemi.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. Low Price Low Quinoline Content this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 7. chembk.com [chembk.com]

- 8. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

- 9. 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine [dyestuffintermediates.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for Disperse Red 74

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 74, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure and properties necessitate a thorough understanding of its health and safety profile, particularly for professionals in research and development who may handle this substance. This guide provides a comprehensive overview of the available toxicological and safety data for this compound, including its chemical identity, known health effects, and ecotoxicity. The information is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and potential for exposure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-[N-(2-acetoxyethyl)-4-[(2-chloro-4-nitrophenyl)azo]-m-toluidino]ethyl acetate |

| CAS Number | 61703-11-5 |

| Molecular Formula | C₂₂H₂₅ClN₅O₇ |

| Molecular Weight | 506.9 g/mol |

| Appearance | Red powder |

| Solubility | Soluble in ethanol (B145695) and acetone |

Toxicological Information

The available toxicological data for this compound is limited. Many standard toxicological endpoints have not been extensively studied for this specific dye. However, information on related compounds and general knowledge of azo dyes provide some insight into its potential hazards.

Acute Toxicity

Skin and Eye Irritation

Detailed studies on the skin and eye irritation potential of this compound are not publicly available. As a general precaution, direct contact with skin and eyes should be avoided.

Skin Sensitization

This compound is recognized as a skin sensitizer (B1316253). It is included in the European baseline patch test series, which is used to diagnose allergic contact dermatitis. This indicates that repeated or prolonged skin contact may elicit an allergic reaction in susceptible individuals.

Mutagenicity

There is a potential for this compound, as an azo dye, to be metabolized to aromatic amines, some of which are known to be mutagenic. Upon reductive cleavage of the azo bond, this compound can release potentially mutagenic arylamines, specifically 4-nitroaniline (B120555) and 3-acetamidoaniline. However, direct mutagenicity studies (e.g., Ames test) on this compound are not widely reported.

Carcinogenicity

Long-term carcinogenicity studies on this compound have not been identified. The potential for some azo dyes to metabolize to carcinogenic aromatic amines is a key concern. The Canadian government's screening assessment of a group of 74 azo disperse dyes, which included this compound, concluded that these substances are not entering the environment in quantities that pose a danger to human health at current exposure levels. However, it was also noted that some azo disperse dyes have effects of concern based on potential carcinogenicity, and there may be a concern if exposures were to increase.

Ecotoxicological Information

Table 2: Ecotoxicity of this compound

| Endpoint | Species | Result |

| Acute toxicity to aquatic invertebrates | Daphnia magna | LC50 ≈ 2.5 mg/L |

The available data indicates that this compound is moderately toxic to aquatic invertebrates. Its persistence in the environment is a concern due to the stability of the dye molecule.

Experimental Protocols

While specific experimental results for this compound are scarce, the following sections outline the standard methodologies for key toxicological assessments as per OECD guidelines. These protocols would be applicable for generating the missing data for a comprehensive risk assessment.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

Methodology Workflow

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic mutations.

Methodology Workflow

Caption: Workflow for the Bacterial Reverse Mutation Test (Ames Test).

Carcinogenicity Bioassay

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Methodology Workflow

Caption: Workflow for a long-term carcinogenicity bioassay.

Signaling Pathways

The potential for this compound to release mutagenic arylamines upon metabolic reduction is a key toxicological concern. The following diagram illustrates this metabolic activation pathway.

Caption: Potential metabolic activation pathway of this compound.

Conclusion and Recommendations

The available data on this compound indicates that it is a skin sensitizer with moderate aquatic toxicity. A significant data gap exists for key toxicological endpoints, including acute toxicity, eye irritation, and, most notably, mutagenicity and carcinogenicity. The potential for this azo dye to be metabolized to mutagenic aromatic amines warrants a cautious approach and the implementation of stringent safety measures.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Exposure Control: Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent skin and eye contact.

-

Engineering Controls: Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Further Testing: Given the data gaps, further toxicological testing of this compound according to established OECD guidelines is highly recommended to perform a comprehensive risk assessment.

-

Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Methodological & Application

Application Notes and Protocols: High-Temperature and Pressure Dyeing of Polyester with Disperse Red 74

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature and pressure dyeing of polyester (B1180765) and its blended fabrics using Disperse Red 74 (C.I. 113379). The information is tailored for a scientific audience, emphasizing the chemical principles, procedural details, and quantitative parameters of the dyeing process.

Introduction to this compound and High-Temperature Dyeing

This compound is a mono-azo, non-ionic dye characterized by its low water solubility and suitability for coloring hydrophobic fibers.[1][2] It is classified as a high-temperature (S-type) disperse dye, making it ideal for dyeing polyester, which has a compact and crystalline molecular structure.[1][3]

The high-temperature (HT) dyeing method, typically conducted at 130°C under pressure, is essential for effectively dyeing polyester.[4][5] The elevated temperature provides the necessary energy to overcome the fiber's resistance to dye penetration. It swells the amorphous regions of the polyester polymer, allowing the finely dispersed dye molecules to diffuse from the aqueous bath into the fiber matrix, where they are physically trapped upon cooling.[1][2] This process results in dyeings with excellent fastness properties.[6] An acidic pH of 4.5-5.5 is crucial to prevent the alkaline hydrolysis of the polyester fiber and to ensure the stability of the dye itself.[4][7]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [8] |

| CAS Number | 61703-11-5 | [8][9] |

| Molecular Structure | Single Azo | [8] |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [8] |

| Molecular Weight | 471.46 g/mol | [8] |

| Appearance | Dark reddish-brown / purple powder | [6][8] |

| Maximum Absorption (λmax) | 496 nm | [3][10] |

| Solubility | Soluble in ethanol (B145695) and acetone | [6][8] |

| Optimal pH Range | 4.5 - 6.0 | [5][6][8] |

Dyeing Mechanism and Kinetics

The dyeing of polyester with disperse dyes is a multi-step process governed by diffusion and partitioning principles.

-

Dispersion: The insoluble dye is finely milled and dispersed in the aqueous dye bath with the aid of a dispersing agent to prevent aggregation.[11]

-

Adsorption: Dye particles migrate from the bulk solution to the fiber surface.

-

Diffusion: Under high temperature and pressure, the polyester fibers swell, increasing the volume of their amorphous regions. This allows the small, non-ionic dye molecules to diffuse into the fiber's polymer structure.[1][12]

-

Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer matrix, leading to high wet fastness.

Quantitative Data and Fastness Properties

The following parameters are recommended for achieving optimal results with this compound on polyester via the high-temperature exhaust method.

| Parameter | Recommended Value | Notes | Reference(s) |

| Dye Concentration | 1.0 - 3.0% (owf) | Varies based on the desired depth of shade. | [13] |

| Liquor Ratio | 1:10 to 1:15 | Ratio of the weight of goods to the volume of the dye bath. | [5] |

| Dyeing Temperature | 130°C | Optimal for dye diffusion into polyester. | [4][5][6][8] |

| Holding Time | 30 - 60 minutes | Duration at peak temperature for fixation. | [4][5] |

| Heating Rate | 1.5 - 2.0°C / minute | A controlled ramp prevents unlevel dyeing. | [4][5] |

| Dye Bath pH | 4.5 - 5.5 | Maintained with acetic acid to prevent fiber damage. | [4][5][7] |

| Dispersing Agent | 0.5 - 1.0 g/L | Prevents dye aggregation. | [4] |

| Reduction Clearing Temp. | 70 - 80°C | To remove surface dye and improve fastness. | [4][13] |

| Reduction Clearing Time | 15 - 20 minutes | Standard duration for the clearing process. | [4][13] |

Fastness properties are rated on a scale of 1 (poor) to 5 (excellent).

| Fastness Property | ISO Standard Rating | Reference(s) |

| Light Fastness | 5-6 | [6][8][14][15] |

| Washing Fastness (Staining) | 4-5 | [14][15] |

| Washing Fastness (Fading) | 5 | [6][8] |

| Perspiration Fastness | 5 | [6][8] |

| Sublimation Fastness | 3-4 | [14][15] |

| Ironing Fastness | 5-6 | [8] |

Experimental Protocols

A. Materials and Reagents

-

Polyester fabric (scoured and pre-wetted)

-

This compound

-

Anionic Dispersing Agent (e.g., lignosulfonate-based)

-

Acetic Acid (Glacial)

-

Sodium Hydroxide (B78521)

-

Sodium Hydrosulfite (Reducing Agent)

-

Deionized or softened water

B. Equipment

-

High-temperature, high-pressure laboratory dyeing machine

-

Analytical balance

-

pH meter

-

Beakers and graduated cylinders

-

Stirring apparatus

C. Experimental Workflow

D. Detailed Procedure

-

Fabric Preparation:

-

Ensure the polyester substrate is thoroughly scoured to remove any oils, waxes, or impurities.

-

Pre-wet the fabric before introducing it to the dye bath to ensure uniform absorption.

-

-

Dye Bath Preparation:

-

Dyeing Process:

-

In a separate beaker, create a smooth, lump-free paste of the required amount of this compound with a small quantity of dispersing agent and cold water. Add this dispersion to the main dye bath.[7]

-

Introduce the pre-wetted polyester fabric into the dye bath.

-

Seal the dyeing machine and begin agitation.

-

Increase the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[4][5]

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[5]

-

-

Post-Dyeing Treatment:

-

After the holding period, cool the dye bath to approximately 80°C before draining. Draining at a high temperature helps prevent the precipitation of polyester oligomers.[4]

-

Rinse the fabric with hot water.

-

-

Reduction Clearing:

-

Prepare a new bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[4]

-

Immerse the dyed fabric in this solution and heat to 70-80°C for 15-20 minutes.[4][13] This step strips unfixed dye from the fiber surface, significantly improving wash and crocking fastness.

-

Drain the clearing bath.

-

-

Final Rinsing and Drying:

-

Thoroughly rinse the fabric, first with hot water and then with cold water, until the rinse water is clear.

-

Neutralize the fabric with a very dilute acetic acid solution if necessary.

-

Dry the fabric in an oven or dryer at an appropriate temperature.

-

Safety and Handling

-

Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn when handling dyes and chemicals.

-

Dye powders should be handled in a well-ventilated area or fume hood to avoid inhalation.

-

High-temperature, high-pressure equipment should only be operated by trained personnel.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Disperse dyes [m.chemicalbook.com]

- 3. Low Price Low Quinoline Content this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. How to dye and procedure of dyeing for textile: High temperature pressure dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]

- 5. autumnchem.com [autumnchem.com]

- 6. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 7. textilelearner.net [textilelearner.net]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. tlh.tkechemi.com [tlh.tkechemi.com]

- 11. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 12. textileschool.com [textileschool.com]

- 13. benchchem.com [benchchem.com]

- 14. Disperse Red S-R, Red 74, Dyes for polyester, Factory, Wholesale, Textile dyes - disperse dyes and polyester dyes [tiankunchem.en.made-in-china.com]

- 15. cycolorant.com [cycolorant.com]

Application Notes: Disperse Red 74 as a Potential Fluorescent Probe for Lipid Droplet Imaging in Microscopy

Disclaimer: Disperse Red 74 is a commercially available dye primarily used in the textile industry. To date, its application as a fluorescent probe in cellular microscopy is not well-documented in scientific literature. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in exploring its potential use for imaging lipid droplets. All proposed methodologies require experimental validation.

Introduction

This compound is a single azo dye characterized by its solubility in organic solvents such as ethanol (B145695) and acetone.[1][2] Traditionally, its application has been in the dyeing of hydrophobic materials like polyester.[1] Its chemical properties, particularly its lipophilic nature, suggest a potential for partitioning into nonpolar environments within a cell, such as lipid droplets. This document outlines a proposed application of this compound as a fluorescent probe for the visualization of intracellular lipid droplets in microscopy, based on the principles of solvatochromism and lipophilicity that govern many existing lipid droplet probes like Nile Red and BODIPY.[3][4]

Proposed Mechanism of Action

It is hypothesized that this compound, being a hydrophobic molecule, would preferentially accumulate in the neutral lipid core of intracellular lipid droplets. Many fluorescent dyes with this property exhibit solvatochromism, where their fluorescence is quenched in aqueous environments like the cytoplasm but significantly enhanced in the nonpolar, lipid-rich environment of the droplets.[5][6][7] This "turn-on" fluorescence mechanism would provide high-contrast imaging of lipid droplets with a low background signal. Experimental validation of its photophysical properties in different solvent polarities is a prerequisite to confirm this mechanism.

Quantitative Data

The following table summarizes the known physico-chemical properties of this compound. The photophysical properties relevant to microscopy, such as emission wavelength, quantum yield, and photostability, are currently undetermined and would need to be established experimentally.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [2] |

| Molecular Weight | 471.46 g/mol | [2] |

| CAS Number | 61703-11-5 | [2] |

| Appearance | Purple-sauce colored powder | [1] |

| Solubility | Soluble in ethanol and acetone | [1][2] |

| Maximum Absorption (λmax) | 496 nm | [8] |

| Emission Wavelength (λem) | To be determined (TBD) | |

| Quantum Yield (Φ) | TBD | |

| Extinction Coefficient (ε) | TBD | |

| Photostability | TBD | |

| Cytotoxicity (IC₅₀) | TBD |

Experimental Protocols

The following are proposed protocols for the initial characterization and subsequent application of this compound as a fluorescent probe for microscopy. These are generalized procedures and will require optimization.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the fluorescence excitation and emission spectra of this compound in solvents of varying polarity to assess its solvatochromic properties.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., n-hexane, toluene, chloroform, acetone, ethanol, water)